molecular formula C9H11I B169015 1-Iodo-3-isopropylbenzene CAS No. 19099-56-0

1-Iodo-3-isopropylbenzene

Cat. No.: B169015
CAS No.: 19099-56-0
M. Wt: 246.09 g/mol
InChI Key: ABEHQMOOXFPCPF-UHFFFAOYSA-N
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Description

1-Iodo-3-isopropylbenzene is an organic compound with the molecular formula C₉H₁₁I. It is a derivative of benzene, where an iodine atom is substituted at the first position and an isopropyl group at the third position on the benzene ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-isopropylbenzene (cumene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds under mild conditions, ensuring the selective substitution of the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 3-isopropylphenol or 3-isopropylbenzonitrile.

    Oxidation: Products include 3-isopropylbenzyl alcohol or 3-isopropylbenzaldehyde.

    Reduction: The major product is 3-isopropylbenzene.

Scientific Research Applications

1-Iodo-3-isopropylbenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It plays a role in the development of diagnostic agents and therapeutic drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-3-isopropylbenzene in chemical reactions involves the formation of a benzenonium intermediate during electrophilic aromatic substitution. The iodine atom acts as a leaving group, facilitating the attack of nucleophiles or electrophiles on the benzene ring. The isopropyl group influences the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

  • 1-Iodo-2-isopropylbenzene
  • 1-Iodo-4-isopropylbenzene
  • 1-Bromo-3-isopropylbenzene
  • 1-Chloro-3-isopropylbenzene

Comparison: 1-Iodo-3-isopropylbenzene is unique due to the specific positioning of the iodine and isopropyl groups, which affects its reactivity and the types of reactions it undergoes. Compared to its bromo and chloro analogs, the iodine derivative is more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond .

Properties

IUPAC Name

1-iodo-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEHQMOOXFPCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304690
Record name 1-Iodo-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-56-0
Record name 1-Iodo-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19099-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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